1-(环戊基羰基)哌啶-2-羧酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1-(Cyclopentylcarbonyl)piperidine-2-carboxylic acid is a compound that can be associated with piperidine derivatives, which are of significant interest due to their biological activities and presence in various pharmaceutical agents. Piperidine derivatives are known for their inhibitory activities against enzymes such as topoisomerase II, which is a target for anticancer drugs . The synthesis of piperidine derivatives can be achieved through various methods, including biocatalytic cascades and cyclisation reactions . These compounds can also serve as chiral building blocks for the synthesis of piperidine-related alkaloids . Additionally, piperidine derivatives can form stable hydrogen-bonded complexes, which can be studied using spectroscopic and theoretical methods .

Synthesis Analysis

The synthesis of piperidine derivatives can be complex and may involve multiple steps. One approach to synthesizing substituted piperidines involves a one-pot biocatalytic cascade using enzymes such as carboxylic acid reductase (CAR), ω-transaminase (ω-TA), and imine reductase (IRED) . Another method includes the Prins or carbonyl ene cyclisation of aldehydes, which can lead to the formation of trisubstituted piperidines with varying diastereoselectivity based on the reaction conditions and catalysts used . Additionally, the synthesis of chiral piperidine derivatives can be achieved through asymmetric allylboration followed by aminocyclization and carbamation .

Molecular Structure Analysis

The molecular structure of piperidine derivatives can be analyzed using spectroscopic techniques and theoretical calculations. For instance, the study of piperidinium-3-carboxylic acid complexes with 2,6-dichloro-4-nitrophenol revealed insights into the hydrogen-bonded interactions and proton transfer between the molecules . These analyses can provide valuable information on the conformation and stability of the piperidine derivatives, which are crucial for understanding their biological activities and potential as pharmaceutical agents.

Chemical Reactions Analysis

Piperidine derivatives can undergo various chemical reactions that modify their structure and enhance their biological activities. For example, the modification of the 1-substituent in quinolinecarboxylic acid derivatives can significantly affect their topoisomerase II inhibitory activity . The position and type of substituents on the piperidine ring can also influence the selectivity and outcome of biocatalytic reductions . Furthermore, the diastereoselectivity of cyclisation reactions can be controlled by the choice of catalyst and reaction conditions .

Physical and Chemical Properties Analysis

The physical and chemical properties of piperidine derivatives are influenced by their molecular structure and the nature of their substituents. These properties can affect the compound's solubility, stability, and reactivity, which are important factors in drug design and synthesis. The formation of hydrogen-bonded complexes and the presence of chiral centers can also impact the physical properties, such as melting points and optical rotation, which are relevant for the purification and characterization of these compounds .

科学研究应用

羧酸对生物催化剂的抑制

羧酸,包括 1-(环戊基羰基)哌啶-2-羧酸,因其在生物催化剂抑制中的作用而受到探索,生物催化剂抑制是化学品生物生产中的关键现象。Jarboe 等人(2013 年)的研究重点关注了羧酸对大肠杆菌和酿酒酵母等微生物的抑制作用。由于这些酸具有微生物抑制作用,因此被用作食品防腐剂,并且在发酵生产中实现所需产率方面带来了挑战。本研究提供了关于代谢工程策略的见解,以增强微生物对这种抑制的耐受性,重点关注细胞膜特性和细胞内 pH 调整 [Jarboe, L.、Royce, L. A. 和 Liu, P.-h. (2013)]

羧酸的抗氧化、抗菌和细胞毒活性

Godlewska-Żyłkiewicz 等人(2020 年)回顾了天然羧酸的结构相关生物活性,包括抗氧化、抗菌和细胞毒活性。该研究揭示了羧酸中的结构变异如何影响其生物活性,表明这些化合物(可能包括 1-(环戊基羰基)哌啶-2-羧酸)在开发具有增强生物活性的新治疗剂方面的潜力 [Godlewska-Żyłkiewicz, B. 等人(2020 年)]

用羧酸进行反应萃取

Djas 和 Henczka(2018 年)探讨了有机化合物和超临界流体在从水溶液中反应萃取羧酸中的应用。本综述讨论了不同溶剂(包括超临界 CO2)对羧酸萃取的效率,重点介绍了环境效益以及分离过程中提高产率和简化性的潜力。此类发现可能与涉及 1-(环戊基羰基)哌啶-2-羧酸等化合物的萃取和纯化过程相关 [Djas, M. 和 Henczka, M. (2018)]

生物活性化合物的合成

Turek 等人(2017 年)讨论的 1-茚满酮的合成涉及羧酸作为起始原料。这篇综合综述重点介绍了 1-茚满酮的广泛生物活性,包括它们由于其抗病毒、抗炎和抗癌特性而在治疗各种疾病中的潜力。该研究强调了羧酸在合成具有显着药用价值的化合物方面的多功能性 [Turek, M. 等人(2017 年)]

属性

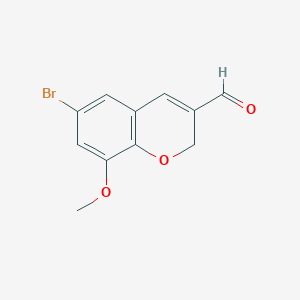

IUPAC Name |

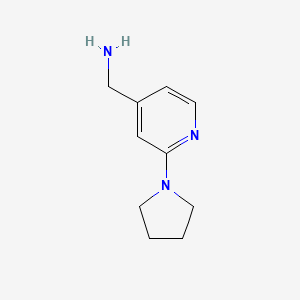

1-(cyclopentanecarbonyl)piperidine-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO3/c14-11(9-5-1-2-6-9)13-8-4-3-7-10(13)12(15)16/h9-10H,1-8H2,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHNIPDIWMSLFOZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)C(=O)N2CCCCC2C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Tert-butyl 6-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B1285832.png)